molecular formula C21H16N2O3S B12006559 3-Phenylquinoxalin-2-yl 4-methylbenzenesulfonate

3-Phenylquinoxalin-2-yl 4-methylbenzenesulfonate

Cat. No.: B12006559
M. Wt: 376.4 g/mol
InChI Key: FVHHOILYXHUVIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves the reaction of toluene-4-sulfonic acid with 3-phenyl-quinoxalin-2-yl ester. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves using a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions are optimized using a three-factor, three-level Box-Behnken design to achieve high yield and purity .

Chemical Reactions Analysis

TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biological membranes and their functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent labeling reagent, allowing for the detection and quantification of various biological molecules. It interacts with fatty acids and other biomolecules, facilitating their analysis through high-performance liquid chromatography with fluorescence detection .

Comparison with Similar Compounds

TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER can be compared with other similar compounds, such as:

The uniqueness of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER lies in its specific structure and its applications in early discovery research .

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

(3-phenylquinoxalin-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C21H16N2O3S/c1-15-11-13-17(14-12-15)27(24,25)26-21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3

InChI Key

FVHHOILYXHUVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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